4-Ethoxy-2-fluorobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

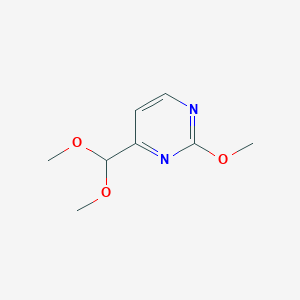

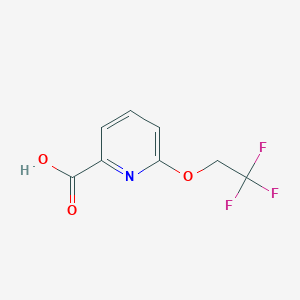

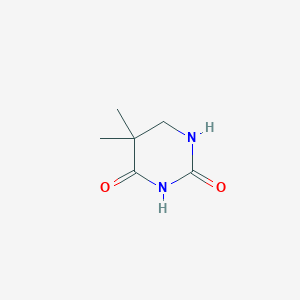

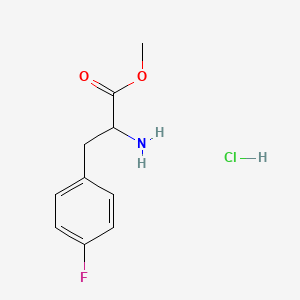

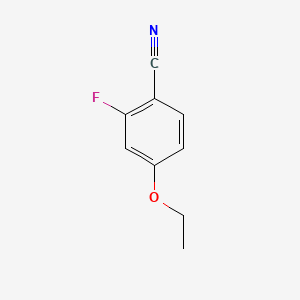

4-Ethoxy-2-fluorobenzonitrile, with the chemical formula C9H8FNO, is a solid compound. It is also known by its CAS number: 186191-34-4 . The molecular weight of this compound is approximately 165.17 g/mol .

Molecular Structure Analysis

The molecular structure of 4-Ethoxy-2-fluorobenzonitrile consists of a benzene ring with an ethoxy group (C~2~H~5~O) and a fluorine atom (F) attached to it. The nitrile functional group (C≡N) is also present. The compound’s InChI code is: 1S/C9H8FNO/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5H,2H2,1H3 .

Aplicaciones Científicas De Investigación

1. Structural and Electronic Properties

A study by Ribeiro da Silva et al. (2012) focused on the structural and electronic properties of fluorobenzonitriles, including 4-fluorobenzonitrile. The research involved determining the standard molar enthalpies of formation in various phases, measuring vapor pressures, and theoretically estimating gas-phase enthalpies of formation, basicities, and ionization enthalpies. The findings provide valuable insights into the molecular structure and electronic effects of such compounds.

2. Radiofluorination and Radiopharmaceuticals

Zlatopolskiy et al. (2012) explored the use of radiofluorinated 4-fluorobenzonitrile oxide in reacting with alkenes and alkynes for the preparation of radiopharmaceuticals. This study highlights the potential of 4-fluorobenzonitrile derivatives in medical imaging and diagnostics, specifically in positron emission tomography (PET) Zlatopolskiy et al. (2012).

3. Multiphoton Ionization Spectroscopy

Research by Zhao et al. (2018) on 4-fluorobenzonitrile involved resonance-enhanced multiphoton ionization and mass-analyzed threshold ionization spectroscopy. This work contributes to understanding the vibrational features of 4-fluorobenzonitrile in electronically excited and cationic ground states, which is crucial for advanced spectroscopic analysis Zhao et al. (2018).

4. Reactivity and Chemical Synthesis

Peshkov et al. (2019) demonstrated the phenylation of fluorobenzonitriles using the sodium salt of a benzonitrile radical anion. This study provides a new perspective on the reactivity of radical anions of aromatic carbonitriles and their potential applications in chemical synthesis, particularly in the context of fluorinated cyanobisarenes Peshkov et al. (2019).

Propiedades

IUPAC Name |

4-ethoxy-2-fluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFCNALIRFIEAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-2-fluorobenzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.